Fuzopyzazol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

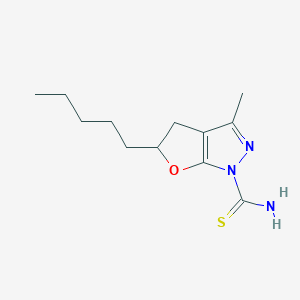

Fuzopyzazol is a heterocyclic compound that features a unique fusion of furan and pyrazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fuzopyzazol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Fuzopyzazol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Substitution: Formation of N-alkylated derivatives.

Applications De Recherche Scientifique

Fuzopyzazol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of Fuzopyzazol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fuzopyzazol

- 3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carboxamide

- 3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-sulfonamide

Uniqueness

This compound is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide and sulfonamide analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Activité Biologique

Fuzopyzazol is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Overview of Pyrazole Compounds

Pyrazole compounds, including this compound, are known for their diverse biological activities. The pyrazole nucleus consists of a five-membered ring containing two adjacent nitrogen atoms, which contributes to the pharmacological properties of these compounds. Research indicates that pyrazole derivatives have been associated with various therapeutic effects such as anti-inflammatory, analgesic, and antitumor activities .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-α, which are crucial in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Inflammation in Animal Models

In a study involving animal models of acute inflammation, this compound was administered at varying doses. The results indicated a dose-dependent reduction in paw edema and inflammatory markers compared to control groups. The study concluded that this compound could be a promising candidate for developing anti-inflammatory therapies.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Table 2: Anticancer Effects of this compound on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Caspase activation |

Propriétés

IUPAC Name |

3-methyl-5-pentyl-4,5-dihydrofuro[2,3-c]pyrazole-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3OS/c1-3-4-5-6-9-7-10-8(2)14-15(12(13)17)11(10)16-9/h9H,3-7H2,1-2H3,(H2,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRQITXRBYBVBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC2=C(O1)N(N=C2C)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395214 |

Source

|

| Record name | 3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127139-42-8 |

Source

|

| Record name | 3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.